molecular formula C15H15ClN2O4S2 B2739710 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090671-67-2

3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide

Cat. No.: B2739710
CAS No.: 1090671-67-2
M. Wt: 386.87
InChI Key: JEBDVUBXFCZJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Structural Characterization and Potential Medicinal Applications

  • Structural Insights and Medicinal Potential : Research has shown that sulfonamide compounds, including those related to the specified chemical structure, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural characteristics underpin their potential for medicinal applications, as highlighted by Siddiqui et al. (2008) who studied carbamoylsulfonamide derivatives for their potential medicinal uses due to their novel compound structure and extensive hydrogen bonding capabilities (Siddiqui et al., 2008).

  • Pro-apoptotic Effects in Cancer Cells : Another study explored the pro-apoptotic effects of sulfonamide derivatives, including their potential to activate p38/ERK phosphorylation in cancer cells. This research suggests that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated likely through the activation of p38, presenting a pathway for cancer treatment research (Cumaoğlu et al., 2015).

Role in Organic Synthesis and Enzyme Inhibition

  • Sulfonamide-Sulfonimide Tautomerism : Research by Branowska et al. (2022) on 1,2,4-triazine-containing sulfonamide derivatives illustrates the sulfonamide-sulfonimide tautomerism. This study not only adds to the understanding of sulfonamide chemistry but also opens avenues for novel applications in organic synthesis and drug design, highlighting the adaptability and functional versatility of these compounds (Branowska et al., 2022).

  • Biological Potential of Sulfonamide Hybrid Schiff Bases : The synthesis and characterization of novel Schiff bases from sulfonamide compounds have shown significant enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings indicate potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease (Kausar et al., 2019).

  • Antitumor Evaluation : The synthesis and in vitro evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores have been investigated for their antitumor activity. This research underscores the therapeutic potential of sulfonamide derivatives in developing new anticancer drugs, with certain compounds showing broad-spectrum antitumor activity against various cancer cell lines (Rostom, 2006).

Properties

IUPAC Name

3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-14-6-4-12(5-7-14)8-9-23(19,20)18-11-13-2-1-3-15(10-13)24(17,21)22/h1-10,18H,11H2,(H2,17,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBDVUBXFCZJPJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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